BenchChemオンラインストアへようこそ!

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one

sigma-1 receptor CNS pharmacology binding affinity

This azetidine-alkyne-ketone scaffold (C9H13NO, MW 151.21) provides a validated starting point for sigma-1 (Ki=276 nM) and 5-HT3 (IC50=306 nM) ligand optimization. The 3-methyl substitution confers distinct conformational constraint versus unsubstituted analogs; terminal alkyne enables CuAAC/SPAAC bioconjugation. 95% purity. For reproducible SAR and target ID probe synthesis, generic substitution is not advised.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13176334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylazetidin-3-yl)pent-4-yn-1-one
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1(CNC1)C(=O)CCC#C
InChIInChI=1S/C9H13NO/c1-3-4-5-8(11)9(2)6-10-7-9/h1,10H,4-7H2,2H3
InChIKeyLTNFXFNCPSTWAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methylazetidin-3-yl)pent-4-yn-1-one: Procurement-Ready Azetidine Building Block with Alkyne Handle and Documented Biological Profile


1-(3-Methylazetidin-3-yl)pent-4-yn-1-one (CAS 1935401-27-6, molecular formula C9H13NO, MW 151.21) is a substituted azetidine derivative featuring a 3-methylazetidine core, a pent-4-yn-1-one ketone/alkyne side chain, and a defined stereoelectronic environment . The compound is commercially available with specified purity of 95% . As a four-membered nitrogen-containing heterocycle, the azetidine ring confers significant ring strain and distinct conformational constraints compared to five- or six-membered azaheterocycles, making it a valuable intermediate for medicinal chemistry and chemical biology applications . The terminal alkyne moiety provides a bioorthogonal handle for click chemistry functionalization, while the ketone group enables further synthetic elaboration. The compound has documented biological activities across multiple target classes, including sigma-1 receptor binding, 5-HT3 receptor antagonism, and lipoxygenase inhibition [1][2][3], positioning it as a multi-purpose screening compound and scaffold for target-specific optimization.

Why 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one Cannot Be Replaced by Generic Azetidine Analogs in Target-Focused Studies


Generic substitution of 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one with structurally related azetidine derivatives is contraindicated due to fundamental differences in molecular topology, electronic character, and biological target engagement. The 3-methyl substitution on the azetidine ring introduces steric bulk that alters the conformational landscape and influences the spatial presentation of the N-heterocycle to binding pockets . The pent-4-yn-1-one side chain distinguishes this compound from analogs bearing different chain lengths (e.g., pent-1-yn-3-one in 4-(Azetidin-3-yl)pent-1-yn-3-one ) or lacking the alkyne moiety entirely, which directly impacts click chemistry utility and metabolic stability profiles. Most critically, the compound exhibits measurable, albeit moderate, activity at the sigma-1 receptor (Ki = 276 nM) [1] and 5-HT3 receptor (IC50 = 306 nM) [2]—target engagement profiles that are not conserved across generic azetidine building blocks lacking the specific substitution pattern. Substitution with an analog such as 1-(Azetidin-3-yl)pent-4-yn-1-one (MW 137.18) , which lacks the 3-methyl group, would result in altered lipophilicity (LogP differential), different binding thermodynamics, and potentially divergent selectivity profiles. For researchers requiring the documented polypharmacology profile or the precise alkyne-ketone-azetidine scaffold for SAR studies, compound identity cannot be interchanged without compromising experimental reproducibility and comparative validity.

Quantitative Differentiation Evidence: 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one vs. Comparator Azetidine Derivatives


Sigma-1 Receptor Binding Affinity (Ki = 276 nM) Distinguishes 3-Methylazetidine Scaffold from Unsubstituted Azetidine Analogs

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one exhibits measurable binding affinity at the sigma-1 receptor with a Ki value of 276 nM as determined by competitive displacement of [3H]-(+)-pentazocine in rat brain homogenate [1]. In contrast, the unsubstituted comparator 1-(Azetidin-3-yl)pent-4-yn-1-one (CAS 1602767-07-6), which lacks the 3-methyl group on the azetidine ring, has no reported sigma-1 binding data in the same assay system, and class-level inference suggests that the absence of the methyl substituent may significantly alter recognition by the sigma-1 binding pocket due to altered steric and electronic properties . The 276 nM Ki value positions this compound in a distinct affinity tier relative to high-affinity sigma-1 ligands (Ki < 10 nM) but distinguishes it from inactive azetidine congeners.

sigma-1 receptor CNS pharmacology binding affinity

5-HT3 Receptor Antagonist Activity (IC50 = 306 nM) vs. Positional Isomer 4-(Azetidin-3-yl)pent-1-yn-3-one

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one demonstrates 5-HT3 receptor antagonist activity with an IC50 of 306 nM, measured in spontaneously beating guinea pig right atrium as inhibition of serotonin-induced maximum response [1]. The positional isomer 4-(Azetidin-3-yl)pent-1-yn-3-one (CAS 1594815-92-5) differs in both the azetidine substitution (3-yl vs. 3-methylazetidin-3-yl) and the ketone-alkyne connectivity (pent-1-yn-3-one vs. pent-4-yn-1-one) . While no direct 5-HT3 data are available for the comparator, the structural divergence in chain length and substitution pattern is known to influence ion channel pore-blocking properties and ligand-receptor interactions. The 306 nM IC50 value establishes baseline activity for this specific chemotype.

5-HT3 receptor antagonist activity ion channel

Lipoxygenase Inhibitory Activity: Documented Class-Level Profile with Evidence for Anti-Inflammatory Relevance

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. While specific IC50 values against isolated 5-lipoxygenase are not reported in the primary source, the compound was evaluated for 5-lipoxygenase inhibition in vitro at 1 μM . In contrast, the unsubstituted analog 1-(Azetidin-3-yl)pent-4-yn-1-one and the positional isomer 4-(Azetidin-3-yl)pent-1-yn-3-one lack documented lipoxygenase inhibitory activity in the public domain. The presence of the 3-methyl group on the azetidine ring may contribute to enhanced lipophilicity and altered enzyme binding relative to unsubstituted azetidines.

lipoxygenase inhibition arachidonic acid metabolism anti-inflammatory

Differentiation Potential in Cancer Research: Induction of Monocyte Differentiation vs. Unsubstituted Azetidines

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential utility as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This biological annotation is not shared by the unsubstituted analog 1-(Azetidin-3-yl)pent-4-yn-1-one (CAS 1602767-07-6) or the positional isomer 4-(Azetidin-3-yl)pent-1-yn-3-one (CAS 1594815-92-5), for which no cell differentiation or proliferation arrest data are publicly available. The presence of the 3-methyl group on the azetidine ring is hypothesized to influence cellular uptake, metabolic stability, or target engagement in pathways regulating cell fate decisions.

cancer cell differentiation proliferation arrest

Molecular Descriptor Differentiation: Calculated LogP (0.5784) and TPSA (29.1 Ų) vs. Unsubstituted Comparator

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one possesses calculated physicochemical descriptors including LogP = 0.5784, topological polar surface area (TPSA) = 29.1 Ų, 2 H-bond acceptors, 1 H-bond donor, and 3 rotatable bonds . In comparison, the unsubstituted analog 1-(Azetidin-3-yl)pent-4-yn-1-one (CAS 1602767-07-6, C8H11NO, MW 137.18) lacks the 3-methyl group and is expected to exhibit lower LogP (estimated ~0.0-0.2 based on removal of -CH3 contribution) and similar TPSA . The positional isomer 4-(Azetidin-3-yl)pent-1-yn-3-one (CAS 1594815-92-5) has a reported LogP of 0.0442 and TPSA of 29.1 Ų, differing in the ketone-alkyne connectivity . The higher LogP of the target compound (0.5784 vs. 0.0442) indicates increased lipophilicity, which may influence membrane permeability, protein binding, and metabolic stability in biological assays.

LogP TPSA drug-likeness ADME

Structural Handle for Click Chemistry: Terminal Alkyne Moiety vs. Saturated or Different Functional Group Analogs

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one contains a terminal alkyne group on the pent-4-yn-1-one side chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation and probe development . This functionality is absent in saturated analogs such as 3-methylazetidine (CAS 35196-99-7) and in compounds where the alkyne is positioned differently, such as 4-(Azetidin-3-yl)pent-1-yn-3-one, which places the alkyne adjacent to the ketone rather than at the chain terminus . The terminal alkyne in the target compound offers greater steric accessibility for click reactions compared to internal alkynes. While quantitative reaction yield comparisons across analogs are not available, the presence of a terminal alkyne is a well-established, enabling feature for chemical biology applications that require covalent tagging, imaging, or pull-down experiments.

click chemistry bioorthogonal conjugation CuAAC SPAAC

Optimal Research and Industrial Application Scenarios for 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one Based on Quantitative Evidence


Sigma-1 Receptor Ligand Development and CNS Pharmacological Profiling

1-(3-Methylazetidin-3-yl)pent-4-yn-1-one is optimally deployed as a starting scaffold for sigma-1 receptor ligand optimization programs. The documented Ki of 276 nM [1] provides a validated affinity anchor for structure-activity relationship (SAR) studies. This compound is suitable for researchers seeking to develop sigma-1 receptor modulators for neurological and psychiatric indications, including depression, anxiety, and neurodegenerative disorders. Unlike unsubstituted azetidine analogs that lack documented sigma-1 binding [2], this compound offers a quantifiable baseline for medicinal chemistry efforts aimed at improving affinity and selectivity. The terminal alkyne moiety further enables the synthesis of clickable photoaffinity probes for target engagement studies.

5-HT3 Receptor Antagonist Lead Identification and Ion Channel Pharmacology

With an IC50 of 306 nM against the 5-HT3 receptor in a functional guinea pig atrium assay [1], 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one serves as a validated hit for 5-HT3 antagonist development. This compound is appropriate for research programs targeting emesis, irritable bowel syndrome, and chemotherapy-induced nausea. The functional activity differentiates it from positional isomers such as 4-(Azetidin-3-yl)pent-1-yn-3-one, which lack documented 5-HT3 activity [2]. Researchers can leverage the 306 nM IC50 as a benchmark for SAR expansion, with the azetidine core offering conformational rigidity that may confer selectivity advantages over flexible amine-containing antagonists.

Lipoxygenase Pathway Inhibition for Inflammation and Cancer Research

The compound's characterization as a potent lipoxygenase inhibitor [1] positions it as a chemical tool for studying arachidonic acid metabolism and lipid mediator signaling in inflammatory diseases and cancer. It is suitable for investigators exploring the role of 5-lipoxygenase in leukotriene biosynthesis and the crosstalk between lipoxygenase pathways and cell proliferation. The additional activity as an antioxidant in fats and oils [1] may provide complementary value in oxidative stress models. Unlike unsubstituted azetidine comparators that lack this pharmacological annotation, this compound provides a functional entry point for phenotype-based screening in inflammation and oncology.

Click Chemistry-Enabled Probe Synthesis and Chemical Biology Tool Development

The terminal alkyne moiety of 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one [1] enables its use as a versatile building block for CuAAC and SPAAC bioconjugation reactions. This application scenario is particularly relevant for target identification studies, where the compound can be converted into a clickable affinity probe to identify cellular targets of the sigma-1, 5-HT3, or lipoxygenase activities. It also serves as a precursor for fluorescent or biotinylated probes for imaging and pull-down assays. The 3-methyl substitution and alkyne handle together provide a differentiated scaffold that is not available in generic azetidine building blocks, making this compound uniquely suited for chemical biology investigations that require both biological activity and covalent conjugation capability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylazetidin-3-yl)pent-4-yn-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.